Dysidenin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23Cl6N3O2S |
|---|---|
Molecular Weight |
546.2 g/mol |
IUPAC Name |
(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
BFVRAKVNXYQMID-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)N[C@@H](C)C1=NC=CS1)N(C)C(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Synonyms |
dysidenin dysidenine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Dysidenin
Dysidea Species (e.g., Dysidea herbacea)
The marine sponge Dysidea herbacea is a well-documented source of dysidenin. nih.govnih.gov This species is known to produce a variety of secondary metabolites, including polychlorinated amino acid derivatives and sesquiterpenes. publish.csiro.aunih.gov Research has shown that D. herbacea can exhibit different chemotypes, with some specimens producing this compound while others produce different classes of compounds. nih.govresearchgate.net For instance, collections of D. herbacea from the Great Barrier Reef have yielded both this compound and other unrelated metabolites. researchgate.netacs.org
Lamellodysidea Species (e.g., Lamellodysidea herbacea)
Lamellodysidea Species (e.g., Lamellodysidea herbacea)
Lamellodysidea herbacea, a species closely related to Dysidea herbacea, is also a significant producer of this compound. wikipedia.orgnih.gov This sponge is known for its chemical diversity, producing not only polychlorinated compounds like this compound but also sesquiterpenes and polybrominated diphenyl ethers (PBDEs). mdpi.comnih.govjapsonline.com The production of these varied metabolites highlights the complex biochemistry of this sponge genus. mdpi.com
Citronia Species
More recently, this compound has been isolated from the marine sponge genus Citronia. nih.govfao.org Bioassay-guided fractionation of an extract from an Australian marine sponge, Citronia sp., led to the purification of this compound. mdpi.comnih.gov This discovery expands the known taxonomic range of marine organisms capable of synthesizing this particular compound.
Biosynthetic Pathways and Mechanistic Enzymology of Dysidenin
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of dysidenin is believed to start from common amino acid and polyketide precursors. A key proposed intermediate in the formation of the distinctive trichloroleucine residues is herbacic acid. rsc.orgacs.org This compound, also isolated from Dysidea herbacea, is considered an early product in the pathway. rsc.orgacs.org It is hypothesized to be formed through the direct free-radical chlorination of leucine (B10760876). acs.orgacs.org The presence of herbacic acid suggests a stepwise process where the leucine side chain is modified before its incorporation into the final peptide structure.
Another important precursor is the amino acid leucine itself, which is thought to be the origin of the trichloromethyl group found in this compound and related compounds. scielo.brcapes.gov.br Studies on the related metabolite barbamide (B1252183) from the cyanobacterium Lyngbya majuscula have shown that the pro-R methyl group of L-leucine is chlorinated to form a trichloroleucine precursor. capes.gov.brnih.gov This trichloroleucine is then further processed. Given the structural similarities between barbamide and this compound, a similar mechanism is proposed for this compound's biosynthesis. sigmaaldrich.com
Enzymatic Mechanisms in Chlorine Incorporation and Peptide Assembly
The incorporation of chlorine into the leucine precursor is a critical and fascinating step in this compound biosynthesis. This process is catalyzed by specific halogenating enzymes. While the exact enzymes for this compound have not been fully characterized, the biosynthesis of the structurally similar barbamide provides significant clues. sigmaaldrich.comresearchgate.net In barbamide synthesis, a cascade of non-heme Fe(II)/α-ketoglutarate-dependent halogenases, BarB1 and BarB2, are responsible for the trichlorination of leucine. researchgate.net It is proposed that a similar enzymatic system exists for this compound biosynthesis, likely within a symbiotic cyanobacterium associated with the sponge. researchgate.net
These halogenases are capable of catalyzing the difficult chemical transformation of adding chlorine atoms to an unactivated alkyl group. biorxiv.org The mechanism is thought to involve the formation of a highly reactive iron-oxo intermediate that abstracts a hydrogen atom from the substrate, followed by the transfer of a chlorine atom. mdpi.comnih.gov
Following the formation of the trichloroleucine precursor, the assembly of the this compound peptide is likely carried out by a nonribosomal peptide synthetase (NRPS) complex. psu.eduresearchgate.net NRPSs are large, modular enzymes that activate, modify, and link amino acid monomers in an assembly-line fashion. The presence of both L-leucine derived residues and a thiazole (B1198619) ring in this compound is characteristic of products from mixed polyketide synthase (PKS)/NRPS pathways. psu.edu
Implications for the Biosynthesis of Trichloroleucine Peptides
The study of this compound's biosynthesis has broader implications for understanding the formation of a whole class of trichloroleucine-containing peptides found in marine organisms. The discovery of herbacic acid as a potential precursor suggests a common strategy for the biosynthesis of these compounds, where a simple chlorinated building block is generated and then elaborated into more complex structures. acs.orgacs.org
The elucidation of the enzymatic machinery for chlorination in the related barbamide pathway provides a genetic and mechanistic blueprint for identifying and characterizing the enzymes responsible for producing other trichloroleucine peptides. nih.govacs.org This knowledge can be used to probe the genomes of marine sponges and their symbionts for homologous gene clusters. researchgate.net The discovery of neothis compound (B1254828), a constitutional isomer of this compound with a non-N-methylated trichloroleucine residue, further informs the potential order of biosynthetic reactions, suggesting that chlorination may precede N-methylation and N-acylation. acs.orgnih.gov
Understanding these biosynthetic pathways could pave the way for the biocatalytic production of these and other halogenated compounds. By harnessing the power of these unique marine enzymes, it may be possible to develop novel and more environmentally friendly methods for targeted halogenation in synthetic chemistry. mdpi.com
Comparative Biosynthetic Analyses with Related Marine Metabolites
Comparing the biosynthesis of this compound with other marine metabolites, particularly those from cyanobacteria, reveals fascinating evolutionary and ecological connections. A striking example is the structural similarity between this compound and barbamide, a metabolite produced by the marine cyanobacterium Lyngbya majuscula. researchgate.netresearchgate.net Both compounds share the unusual trichloroleucine moiety, strongly suggesting a common or very similar biosynthetic origin. capes.gov.brsigmaaldrich.com In fact, it is now widely believed that the true producer of this compound is not the sponge itself, but a symbiotic cyanobacterium, Oscillatoria spongeliae, that lives within the sponge tissue. psu.eduresearchgate.net
This hypothesis is supported by the fact that the genes responsible for barbamide biosynthesis in Lyngbya majuscula have been used to identify homologous genes in the Dysidea herbacea holobiont, specifically within the cyanobacterial symbiont. researchgate.net This highlights a common strategy in marine chemical ecology where invertebrates host microbial symbionts that produce a diverse array of bioactive secondary metabolites.
Chemical Synthesis and Analog Derivatization of Dysidenin
Strategies for the Total Synthesis of Dysidenin
The total synthesis of this compound, along with related marine natural products like dysidin (B14507771) and barbamide (B1252183), has been a subject of interest in organic chemistry. researchgate.net These efforts aim to develop practical and efficient routes to these complex molecules.
Asymmetric synthesis, also known as enantioselective synthesis, is critical in the preparation of biologically active molecules like this compound, as different enantiomers can exhibit vastly different biological activities. york.ac.ukwikipedia.orgslideshare.net The goal is to produce a specific enantiomer, the single mirror image form of the molecule that occurs in nature, in the highest possible purity. springernature.com
In the context of this compound synthesis, achieving enantiomeric control is paramount. The aforementioned ruthenium-catalyzed radical chloroalkylation is described as highly diastereoselective. researchgate.net This means it preferentially creates one diastereomer over others, which is a crucial method for controlling the three-dimensional arrangement of atoms (stereochemistry) at newly formed chiral centers. By using chiral auxiliaries or catalysts, synthetic chemists can direct the reaction pathway to favor the formation of the desired enantiomer, thereby ensuring the final synthesized molecule has the correct absolute stereochemistry found in the natural product. york.ac.uk This control is essential, as biological systems are highly sensitive to stereochemical differences. york.ac.uknih.gov
Development of Efficient Synthetic Routes
Preparation of this compound Analogues and Hydrolytic Products
To investigate the relationship between the structure of this compound and its biological activity, researchers have prepared several of its hydrolytic products and other synthetic derivatives. nih.gov this compound is characterized as a hexachlorinated, tripeptide-like molecule. nih.gov The synthesis of analogs involves targeted chemical modifications to the parent structure. For instance, derivatives can be created where key functional groups are altered or removed. One study focused on the importance of the two trichloromethyl groups by preparing derivatives with modifications at these sites. nih.gov This allows for a systematic evaluation of which parts of the molecule are essential for its function.
Synthetic Methodologies for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological function. collaborativedrug.comresearchgate.net By synthesizing and testing a series of related compounds (analogs), researchers can identify the key structural features, or pharmacophores, responsible for the desired activity. openaccessjournals.comnih.gov
For this compound, SAR investigations have been conducted using the prepared hydrolytic products and synthetic analogs. nih.gov These studies have revealed critical insights into its mechanism of action as an inhibitor of iodide transport. The findings demonstrated that the inhibitory effect is sensitive to stereochemical changes, highlighting the importance of the asymmetric synthesis of the correct enantiomer. nih.gov Furthermore, the research indicated that the trichloromethyl terminus of the this compound molecule is recognized by its biological target. Interestingly, these SAR studies showed that the presence of just one trichloromethyl group is sufficient to exert the inhibitory effect, providing valuable information for the design of future, potentially simpler, active compounds. nih.gov
Molecular Mechanisms of Biological Action of Dysidenin
Dysidenin's Modulatory Effects on Ion Transport Systems
This compound, a hexachlorinated tripeptide-like compound originally isolated from the marine sponge Dysidea herbacea, has been identified as a potent inhibitor of iodide transport in thyroid cells. nih.govwikipedia.org This inhibitory action is central to its toxic effects observed in various marine organisms. nih.gov
Inhibition of Iodide Transport in Thyroid Cells
This compound demonstrates a strong and rapid inhibitory effect on the transport of iodide into thyroid cells. nih.govbioscientifica.com This process is fundamental for the synthesis of thyroid hormones, which are crucial for metabolic regulation. wikipedia.org The inhibition of iodide transport by this compound can, therefore, disrupt thyroid function. wikipedia.org Studies have shown this inhibition in various models, including dog thyroid slices, thyrocyte plasma membrane vesicles, and cell lines expressing the sodium iodide symporter (NIS). nih.govbioscientifica.com
The primary molecular target for this compound's inhibitory action on iodide transport is the sodium iodide symporter (NIS). bioscientifica.comnih.gov NIS is a glycoprotein (B1211001) located in the basolateral membrane of thyroid follicular cells, responsible for the active cotransport of two sodium ions and one iodide ion into the cell. bioscientifica.com Research suggests that this compound directly interacts with NIS. bioscientifica.com Increasing the concentration of iodide in the surrounding medium reduces the inhibitory effect of this compound, indicating a pseudocompetitive type of interaction. nih.gov This suggests that this compound may interact with the iodide binding site on the NIS protein. nih.govbioscientifica.com
While both this compound and ouabain (B1677812) inhibit iodide transport, their underlying mechanisms are distinct. nih.gov Ouabain acts by inhibiting the Na+/K+ ATPase pump, which disrupts the sodium gradient required to power iodide transport via NIS. nih.gov In contrast, this compound does not inhibit the Na+/K+ ATPase, as evidenced by its lack of effect on 86Rb+ uptake or efflux. nih.gov Although they share similar kinetics in blocking iodide transport, this compound's action is more direct on the NIS protein itself, rather than on the energy-providing mechanism. nih.govsolvobiotech.com Furthermore, this compound is not a sodium ionophore and does not function as a chloride channel inhibitor. nih.gov
| Inhibitor | Primary Mechanism of Action | Effect on Na+/K+ ATPase |
| This compound | Direct interaction with the Sodium Iodide Symporter (NIS), likely at the iodide binding site. nih.govbioscientifica.com | No direct inhibition. nih.gov |
| Ouabain | Inhibition of the Na+/K+ ATPase, which disrupts the sodium gradient necessary for NIS function. nih.gov | Direct inhibition. nih.gov |
The inhibitory activity of this compound on iodide transport is sensitive to its stereochemistry. nih.gov Studies on various hydrolytic products and synthetic derivatives of this compound have revealed that the trichloromethyl terminus of the molecule is a critical feature recognized by the binding site on the transporter. nih.gov The presence of just one trichloromethyl group is sufficient for the inhibitory effect. nih.gov The C-5 epimer of this compound, isothis compound, also demonstrates inhibitory effects on iodide transport, further highlighting the importance of the molecule's three-dimensional structure in its biological activity. bioscientifica.commdpi.comresearchgate.net In experiments using Xenopus laevis oocytes expressing NIS, this compound showed a reversible inhibition of iodide-induced currents, whereas the inhibition by isothis compound was irreversible. bioscientifica.com
| Compound | Reversibility of Inhibition | Key Structural Feature for Activity |
| This compound | Reversible. bioscientifica.com | Trichloromethyl terminus. nih.gov |
| Isothis compound | Irreversible. bioscientifica.com | Stereochemical configuration at C-5. mdpi.comresearchgate.net |
Kinetic and Mechanistic Distinctions from Other Inhibitors (e.g., Ouabain)
Anthelmintic Pharmacodynamics of this compound
Beyond its effects on ion transport, this compound has also been identified as having anthelmintic properties, specifically against the parasitic nematode Haemonchus contortus. mdpi.comnih.gov
Effects on Nematode Larval Motility and Development (e.g., Haemonchus contortus)
In in vitro studies, this compound has been shown to inhibit the growth and development of Haemonchus contortus larvae. mdpi.com While it did not significantly affect the motility of exsheathed third-stage larvae (xL3s), it did inhibit their development into fourth-stage larvae (L4s) by 58% at a concentration of 100 µM. mdpi.com Furthermore, this compound induced several abnormal phenotypes in the developing larvae, including a lethal evisceration phenotype and somatic cell and tissue destruction. mdpi.com When tested on in vitro-raised L4s, this compound reduced their motility by 61% and induced a "skinny" (Ski) phenotype in 50% of the larvae, which is associated with damage to the subcuticular musculature and mitochondria. mdpi.com
| Larval Stage | Effect of this compound (100 µM) |
| xL3 to L4 development | 58% inhibition of development. mdpi.com |
| L4 motility | 61% reduction in motility. mdpi.com |
Induction of Aberrant Phenotypes in Parasitic Nematodes (e.g., evisceration, somatic tissue destruction)
The marine-derived compound this compound has been shown to induce significant and unusual phenotypic changes in parasitic nematodes. Research involving the parasitic nematode Haemonchus contortus revealed that this compound causes a lethal evisceration (Evi) phenotype. researchgate.net This dramatic effect involves the expulsion of internal organs, leading to the death of the nematode. In addition to evisceration, this compound also causes destruction of somatic cells and tissues. researchgate.net
These severe and distinct morphological changes highlight a mechanism of action that differs from many conventional anthelmintics, which often work by causing paralysis or disrupting metabolic processes. msdvetmanual.comnih.gov The induction of such destructive physical changes suggests that this compound interacts with fundamental structural or developmental pathways within the nematode.
Modulation of Cellular Signaling Pathways by this compound
Inhibition of Bone Morphogenetic Protein (BMP)-Induced Alkaline Phosphatase (ALP) Activity
This compound has been identified as an inhibitor of the bone morphogenetic protein (BMP) signaling pathway. researchgate.netresearchgate.netnih.gov BMPs are a group of growth factors that play crucial roles in various biological processes, including bone formation. nih.govnih.gov One of the key markers of BMP-induced osteoblastic differentiation is the activity of alkaline phosphatase (ALP), an enzyme involved in bone mineralization. researchgate.netwikipedia.org
In a study using a C2C12 cell line engineered to express a constitutively active form of the BMP receptor ALK2 (a mutation found in the rare genetic disorder fibrodysplasia ossificans progressiva), this compound was shown to inhibit BMP-induced ALP activity. researchgate.netresearchgate.netnih.gov The compound demonstrated a half-maximal inhibitory concentration (IC50) of 2.3 µM for this effect, without showing any cytotoxicity at concentrations up to 21.4 µM. researchgate.netnih.gov This indicates a specific inhibitory effect on the signaling pathway rather than general cellular toxicity.
| Compound | Target Cell Line | Inhibitory Effect | IC50 Value | Cytotoxicity |
| This compound | C2C12(R206H) | Inhibition of BMP-induced Alkaline Phosphatase (ALP) activity | 2.3 µM | Not observed up to 21.4 µM |
| Herbasterol | C2C12(R206H) | Inhibition of BMP-induced Alkaline Phosphatase (ALP) activity | 4.3 µM | Not observed up to 18.4–21.4 µM |
| Stellettasterol | C2C12(R206H) | Inhibition of BMP-induced Alkaline Phosphatase (ALP) activity | 4.2 µM | Not observed up to 18.4–21.4 µM |
This table summarizes the inhibitory effects of this compound and other compounds isolated from the marine sponge Dysidea sp. on BMP-induced ALP activity in C2C12(R206H) cells. Data sourced from researchgate.netresearchgate.netresearchgate.netnih.gov.
Mechanistic Insights into Downstream Inhibition of Smad Transcriptional Step in BMP Signaling
Further investigations into the mechanism of BMP signaling inhibition by this compound have provided more specific insights. The BMP signaling cascade typically involves the phosphorylation of receptor-regulated Smad proteins (Smad1, 5, and 8), which then form a complex with a common-mediator Smad (Smad4). nih.govmdpi.commdpi.com This complex translocates to the nucleus to regulate the transcription of target genes. nih.govmdpi.com
To determine where this compound acts within this pathway, researchers used a luciferase reporter assay. researchgate.netresearchgate.netnih.gov This assay measures the transcriptional activity of Smads. The results showed that this compound did not decrease the reporter activity. researchgate.netresearchgate.netnih.gov This finding suggests that this compound does not inhibit the direct transcriptional activation by the Smad complex. Instead, it is proposed that this compound inhibits a step downstream of the Smad transcriptional activation, ultimately leading to the observed decrease in ALP activity. researchgate.netresearchgate.netnih.govresearchid.co The precise molecular target in this downstream part of the pathway remains to be fully elucidated.
Other Investigated Biological Activities of this compound
Inhibitory Activity Towards Platelet-Type 12-Human Lipoxygenase
In addition to its effects on nematodes and BMP signaling, this compound has been investigated for its activity against lipoxygenases (LOX). researchgate.netnih.gov Lipoxygenases are enzymes that play a role in inflammatory processes by catalyzing the oxidation of polyunsaturated fatty acids. mdpi.comucsc.edu
Specifically, this compound has shown moderate, non-selective inhibitory activity against platelet-type 12-human lipoxygenase (12-hLO). researchgate.netnih.gov Steady-state inhibition studies revealed that this compound exhibits a mixed-type inhibition pattern against 12-hLO. nih.gov This means it can bind to both the free enzyme and the enzyme-substrate complex, with two different inhibitor constants, Ki and Ki', indicating binding at the catalytic site and a secondary, possibly allosteric, site. nih.gov
Another related compound, neothis compound (B1254828), was found to be a competitive and selective inhibitor of 12-hLO, with a Ki of 17 µM. nih.gov The unique chemical structure of these compounds makes them interesting scaffolds for the development of new lipoxygenase inhibitors. nih.gov
| Compound | Enzyme Target | Inhibition Type | Inhibition Constant (Ki) |
| This compound | 12-human Lipoxygenase (12-hLO) | Mixed-type | Ki and Ki' (values not specified) |
| Neothis compound | 12-human Lipoxygenase (12-hLO) | Competitive | 17 ± 1 µM |
This table compares the inhibitory characteristics of this compound and neothis compound against 12-human lipoxygenase. Data sourced from nih.gov.
Antimicrobial and Antifungal Effects in Preclinical Models
The investigation into the antimicrobial properties of this compound has primarily focused on its effects against parasitic nematodes, with limited information available regarding its broader antibacterial or antifungal efficacy. The most significant findings come from in vitro studies on the parasitic nematode Haemonchus contortus, a major pathogen in livestock.
Bioassay-guided fractionation of an extract from the Australian marine sponge Citronia sp., identified through high-throughput screening of a marine extract library, led to the isolation of this compound as an active anthelmintic compound. nih.gov Preclinical evaluations using an established in vitro bioassay demonstrated that this compound has a significant inhibitory effect on the larval stages of H. contortus. mdpi.com
The compound was tested against both exsheathed third-stage larvae (xL3) and in vitro-raised fourth-stage larvae (L4). mdpi.com this compound inhibited the growth and development of the larvae and induced several distinct and lethal phenotypic changes. nih.gov Notably, it caused a lethal evisceration (Evi) phenotype, along with somatic cell and tissue destruction. nih.gov This report was the first to document the anthelmintic activity of this specific polychlorinated peptide. nih.govresearchgate.net
Detailed findings from the in vitro larval motility and development assays are presented below.
Table 1: In Vitro Anthelmintic Activity of this compound against Haemonchus contortus Larvae
| Larval Stage | Assay Type | Endpoint | IC50 (µM) | Observation |
|---|---|---|---|---|
| xL3 | Larval Motility | Inhibition of motility after 72h | 12.5 | Induces lethal evisceration (Evi) phenotype and somatic tissue destruction. |
| xL3 | Larval Development | Inhibition of development to L4 after 168h | 25 | |
| L4 | Larval Motility | Inhibition of motility after 72h | 50 | Induces somatic tissue disintegration and cell destruction. |
Data sourced from Ramage et al., 2021. nih.govmdpi.com
While the anthelmintic effects are documented, there is a notable lack of preclinical studies evaluating this compound's activity against bacterial or fungal pathogens. Other compounds isolated from the same sponge genus, Citronia, such as citronamides A and B, have demonstrated antifungal activity. mdpi.com However, similar dedicated studies for this compound have not been reported in the available literature. Likewise, while various metabolites from the broader Dysidea genus are known to possess antibacterial properties, specific data on this compound's efficacy is absent. koreascience.krresearchgate.net One related compound, dysiherbaine, also isolated from a Dysidea species, was shown to have no antibacterial activity. koreascience.kr
Structure Activity Relationship Sar Investigations of Dysidenin
Identification of Key Structural Moieties Essential for Biological Activity
The biological activity of dysidenin is intrinsically linked to its complex and highly functionalized structure. SAR studies have identified several key moieties that are considered essential for its function. The molecule can be deconstructed into several core components: a central N-methylated amino acid residue, a C-terminal thiazole-containing unit, and, most notably, two separate leucine-derived fragments that are terminally chlorinated. nih.govresearchgate.net
The fundamental framework of this compound is built upon an amino acid scaffold, which positions the various functional groups in a specific three-dimensional orientation. The presence of two distinct polychlorinated chains is a defining characteristic. Specifically, these are a (4S)-5,5,5-trichloro-N-methyl-L-leucine unit and a (3S)-4,4,4-trichloro-3-methylbutanoic acid moiety. nih.govmdpi.com The extensive chlorination and the peptide-like nature of the backbone are considered critical for its biological profile, which includes inhibitory activity against enzymes like alkaline phosphatase. mdpi.com The combination of these features creates a molecule with significant lipophilicity and specific steric and electronic properties that dictate its interaction with biological targets.
Functional Importance of the Trichloromethyl Terminus in Target Binding
The most striking feature of this compound is the presence of two trichloromethyl (-CCl₃) groups. This "trichloromethyl signature" is a rare and distinctive feature in natural products, though it is shared with a number of other metabolites isolated from marine cyanobacteria, such as barbamide (B1252183). researchgate.netaacrjournals.orgoregonstate.edu The functional importance of this terminus is underscored by the complex enzymatic machinery, specifically non-heme iron-dependent halogenases, required for its biosynthesis. nih.gov
The trichloromethyl groups are critical for biological activity for several reasons:
Steric Bulk: The large, sterically demanding CCl₃ groups can play a crucial role in orienting the molecule within a binding pocket of a target protein or enzyme.
Lipophilicity: These groups significantly increase the lipophilicity of the molecule, which can facilitate its passage across biological membranes to reach intracellular targets.
Electronic Effects: The three chlorine atoms are highly electron-withdrawing, creating a polarized group that can participate in specific electronic interactions, such as dipole-dipole or halogen bonding, with a biological target.
The biosynthesis of these hexachlorinated natural products involves dedicated enzymes, suggesting that this heavy chlorination is not a random occurrence but a functionally significant modification essential for the compound's ecological or pharmacological role. nih.gov
Stereochemical Determinants of this compound's Efficacy and Selectivity
Stereochemistry plays a paramount role in the biological activity of this compound, as the precise three-dimensional arrangement of its atoms dictates its ability to bind effectively and selectively to its molecular targets. The molecule contains multiple chiral centers, and its natural form possesses a specific absolute configuration: (2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pentanamide. nih.gov
The critical nature of stereochemistry is highlighted by the existence and study of its diastereomers and epimers. For instance, studies on related compounds like 13-demethylthis compound and its diastereomer, 13-demethylisothis compound, revealed that they are epimeric at the C5 position. researchgate.netresearchgate.net This single change in stereochemistry is sufficient to define them as distinct compounds, which implies a difference in their biological activity profiles.
Furthermore, another related natural product, neothis compound (B1254828), possesses a configuration at the N-methyl thiazolyl alanine (B10760859) residue that is opposite to that of this compound. researchgate.net This inversion of a single stereocenter again underscores that the specific spatial arrangement is a key determinant of molecular recognition by a biological receptor. Any alteration to the defined stereochemistry can lead to a significant loss or change in efficacy and selectivity due to a poorer fit with the target.
| Compound | Key Stereochemical Feature | Reference |
|---|---|---|
| This compound | Defined absolute configuration at all chiral centers (2S, 4S, 3S, 1S) | nih.gov |
| Isothis compound | Diastereomer of this compound, differing in stereochemistry (e.g., epimeric at C5) | researchgate.netresearchgate.net |
| Neothis compound | Epimeric at the C-terminal thiazolyl-ethylamine moiety compared to this compound | researchgate.net |
Comparative SAR Studies with Isothis compound and Other Polychlorinated Peptides
Comparative SAR studies provide valuable insights into the functional roles of different structural motifs. The most direct comparison is between this compound and its naturally occurring diastereomer, isothis compound. These compounds differ in the stereoconfiguration at C5, and this single stereochemical change is known to affect their properties and biological activities. researchgate.netresearchgate.net
The SAR of this compound can be further understood by comparing it with other structurally related polychlorinated peptides, many of which are also produced by marine sponges or their symbiotic cyanobacteria. researchgate.net
Dysideaprolines A-F: These compounds are analogs of this compound where the central N-methyl-leucine core is replaced by a proline residue. This modification, which alters the conformational flexibility and shape of the molecular backbone, provides a means to probe the importance of the central scaffold's structure. researchgate.netnih.gov
These comparative studies collectively demonstrate that while the trichloromethyl terminus is a critical pharmacophore, the peptide backbone and its specific stereochemistry are equally important for modulating the potency and selectivity of the compound's biological activity.
| Compound | Shared Feature with this compound | Key Structural Difference | Reference |
|---|---|---|---|
| Isothis compound | Same core structure and chlorination pattern | Diastereomer (epimeric at C5) | researchgate.netresearchgate.net |
| Dysideaprolines | Polychlorinated peptide structure | Central N-methyl-leucine is replaced by proline | researchgate.netnih.gov |
| Barbamide | Contains a trichloromethyl terminus | Different peptide backbone and overall macrocyclic structure | researchgate.netresearchgate.net |
| Dysidin (B14507771) | Contains a trichloromethyl terminus | Different amino acid composition and features a tetramic acid moiety | researchgate.net |
Ecological and Evolutionary Research Perspectives on Dysidenin
Dysidenin as a Chemical Defense Metabolite in Marine Ecosystems
Sessile marine invertebrates like sponges lack physical means of defense and have evolved a sophisticated arsenal (B13267) of secondary metabolites to deter predators, combat pathogens, and compete for space. numberanalytics.comresearchgate.net this compound stands out as a potent example of such a chemical defense metabolite. uncw.edu Research has identified it as a toxic agent, lethal to certain species of fish and other marine organisms. wikipedia.orgrsc.org This toxicity serves as a direct deterrent against predation, contributing to the sponge's survival in predator-rich environments like coral reefs. researchgate.net
The defensive mechanism of this compound is linked to its ability to inhibit iodide transport in thyroid cells. wikipedia.org This action disrupts the synthesis of thyroid hormones, which are essential for metabolic regulation in many organisms. wikipedia.org By interfering with this fundamental physiological process, this compound can induce significant metabolic distress in potential predators. wikipedia.org
Interestingly, the production of this compound is not solely the work of the sponge itself. Evidence points to a symbiotic relationship with cyanobacteria, specifically strains of Hormoscilla spongeliae (formerly Oscillatoria spongeliae), which live within the sponge's tissues. rsc.orgsigmaaldrich.com Genetic studies have identified biosynthetic gene clusters in these cyanobacterial symbionts that are responsible for producing this compound and related compounds. rsc.org This symbiotic origin underscores the complexity of chemical defense in marine ecosystems, where defensive compounds are often the product of intricate host-microbe interactions.
Table 1: Research Findings on this compound as a Chemical Defense Metabolite
| Research Finding | Description | Source Organism | Proposed Ecological Role | Reference |
|---|---|---|---|---|
| Toxicity | Identified as a lethal toxin to certain fish and other marine organisms. | Lamellodysidea herbacea | Predator deterrence | wikipedia.orgrsc.org |
| Mechanism of Action | Inhibits iodide transport in thyroid cells, disrupting metabolic regulation. | Lamellodysidea herbacea | Physiological disruption in predators | wikipedia.org |
| Biosynthetic Origin | Produced by symbiotic cyanobacteria (Hormoscilla spongeliae) residing within the sponge tissue. | Hormoscilla spongeliae | Example of symbiont-mediated host defense | rsc.orgsigmaaldrich.com |
Inter-species Chemical Ecology and Predator-Prey Interactions
Chemical mediators like this compound are fundamental in structuring marine communities by governing interactions between different species. pageplace.dersc.org The production of this toxic metabolite by L. herbacea directly influences its relationship with potential predators. The lethality of this compound to certain fish is a clear and direct example of a chemically-mediated predator-prey interaction, where the prey employs a toxic defense to avoid consumption. wikipedia.org
While this compound acts as a potent deterrent for many generalist predators, some specialist predators have evolved mechanisms to overcome these chemical defenses. Marine nudibranchs, a type of shell-less mollusc, are well-known predators of sponges and often sequester the chemical defenses of their prey to use for their own protection. rsc.orgthecephalopodpage.orgnih.gov For example, the nudibranch Hypselodoris zebra is a known predator of sponges from the genus Dysidea. thecephalopodpage.org Although the direct sequestration of this compound by a specific nudibranch is not extensively documented, the established pattern of this predator-prey relationship in related species suggests that certain predators may have co-evolved a tolerance to these compounds, potentially sequestering them for their own defense. nih.gov The presence of this compound and other bioactive compounds in the sponge thus creates strong selective pressure, shaping the feeding behaviors and physiological adaptations of its predators.
Table 2: Organisms Involved in the Chemical Ecology of this compound
| Organism | Role | Nature of Interaction | Reference |
|---|---|---|---|
| Lamellodysidea herbacea (Sponge) | Host / Producer | Hosts the symbiont that produces this compound, gaining chemical protection. | wikipedia.org |
| Hormoscilla spongeliae (Cyanobacterium) | Symbiont / True Producer | Synthesizes this compound, providing a defensive compound to the host sponge. | rsc.orgsigmaaldrich.com |
| Fish (various species) | Potential Predator | Deterred or killed by the toxicity of this compound. | wikipedia.org |
| Nudibranchs (e.g., Hypselodoris sp.) | Specialist Predator | Adapted to feed on chemically defended sponges, potentially sequestering defensive compounds. | thecephalopodpage.orgnih.gov |
Adaptive Role of this compound Metabolomic Responses in Marine Organisms
The expression of chemical defenses in marine organisms is often not static but can vary in response to local environmental and ecological pressures. wikipedia.org This adaptive metabolomic response is clearly illustrated by the geographical variation in this compound production. wikipedia.org Research has revealed a notable difference in the chemical profile of Lamellodysidea herbacea from different locations. For instance, specimens collected from the Great Barrier Reef in Australia were found to produce this compound, whereas samples of the same sponge species from the Caroline Islands were devoid of the compound. wikipedia.org
This geographical disparity in metabolite expression is believed to be an adaptive response to differing local conditions. wikipedia.org Several factors could drive this variation, including:
Predator-Prey Dynamics: The presence or absence of specific predators that are susceptible to this compound could select for or against its production.
Environmental Conditions: Abiotic factors such as temperature, salinity, or nutrient availability may influence the sponge-symbiont relationship and the energetic cost of producing the compound. mdpi.com
Microbial Symbiont Communities: The variation could be due to the presence of different strains of symbiotic cyanobacteria, not all of which may possess the genetic machinery to produce this compound. rsc.org
This variability highlights that the production of this compound is an evolutionarily adaptive trait. It underscores the concept of chemical defense as a dynamic process, finely tuned to the specific ecological context of a local population, rather than a fixed characteristic of a species. wikipedia.org
Table 3: Geographical Variation in this compound Production in Lamellodysidea herbacea
| Collection Location | This compound Presence | Implication | Reference |
|---|---|---|---|
| Great Barrier Reef, Australia | Present | Suggests local ecological pressures (e.g., predation) favor the production of this compound for defense. | wikipedia.org |
| Caroline Islands | Absent | Suggests the energetic cost of producing this compound outweighs the benefits in this specific environment, possibly due to different predator assemblages or environmental conditions. | wikipedia.org |
Analytical Methodologies in Dysidenin Research
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The definitive determination of Dysidenin's intricate molecular architecture is accomplished through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). hyphadiscovery.comresearchgate.net These powerful techniques provide complementary information that, when pieced together, reveals the compound's complete structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structure elucidation, offering deep insights into the carbon-hydrogen framework of the molecule. hyphadiscovery.comresearchgate.netnih.gov A standard dataset for a compound like this compound includes a variety of one- and two-dimensional NMR experiments. hyphadiscovery.comnih.gov
¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule and provides information about their chemical environment and proximity to other protons. For instance, in a study of a this compound analog, specific signals in the ¹H NMR spectrum, such as a distinctive shielded methyl doublet, were key to guiding the isolation process. acs.org
¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the structure.
COSY (Correlation Spectroscopy): This 2D technique reveals which protons are coupled to each other, helping to piece together fragments of the molecule. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbon atoms to which they are directly attached. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close to each other in space, which is vital for determining the stereochemistry of the molecule. hyphadiscovery.com
The following table summarizes typical NMR data that would be collected for this compound, based on standard practices in natural product chemistry. hyphadiscovery.commdpi.com
| NMR Experiment | Information Provided | Relevance to this compound |
| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Reveals the proton environment and connectivity. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the carbon backbone of the molecule. |
| COSY | Shows proton-proton (¹H-¹H) correlations through bonds. | Helps to establish spin systems and build molecular fragments. |
| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. | Assigns protons to their directly attached carbons. |
| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Connects molecular fragments to build the final structure. |
| NOESY | Shows through-space correlations between protons. | Crucial for determining the relative stereochemistry. |
Mass Spectrometry (MS) provides the molecular weight of this compound and offers valuable information about its elemental composition and fragmentation patterns. wikipedia.orglibretexts.org High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula. researchgate.net
When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion. msu.edu The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. libretexts.org This molecular ion is often unstable and breaks apart into smaller, charged fragments. wikipedia.orglibretexts.orgmsu.edu The pattern of these fragments is unique to the molecule and can be used to deduce its structure. wikipedia.orglibretexts.org Techniques such as tandem mass spectrometry (MS/MS) are used to further fragment specific ions, providing even more detailed structural information. elifesciences.org In studies involving this compound and its analogs, MS/MS fragmentation patterns are crucial for identifying related compounds within complex mixtures. elifesciences.orgvliz.be
The table below outlines the key information obtained from mass spectrometry in the analysis of this compound.
| Mass Spectrometry Technique | Information Provided | Relevance to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion. | Allows for the determination of the molecular formula. |
| Tandem Mass Spectrometry (MS/MS) | Generates fragmentation patterns of selected ions. | Helps to elucidate the structure by showing how the molecule breaks apart. |
| Electron Ionization (EI) | A common ionization method that creates characteristic fragmentation. | Provides a reproducible fragmentation pattern for library matching. |
| Electrospray Ionization (ESI) | A soft ionization technique often used for LC-MS. elifesciences.org | Allows for the analysis of less volatile compounds and provides molecular weight information. |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., UHPLC-MS)
Chromatography is an indispensable tool for the isolation of this compound from its natural source and for the assessment of its purity. mdpi.comrsc.org Given the complexity of natural product extracts, a multi-step chromatographic process is often required. google.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods used for the purification and analysis of this compound. mdpi.comelifesciences.orgelifesciences.org These techniques separate compounds based on their differential partitioning between a stationary phase (a solid support packed in a column) and a mobile phase (a liquid solvent). mdpi.comresearchgate.net
Reversed-Phase HPLC/UHPLC: This is the most common mode used for the separation of this compound. mdpi.comelifesciences.org It employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). mdpi.comelifesciences.org By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. mdpi.com In one study, this compound was purified from a sponge extract using a C18 column with a water/methanol gradient. mdpi.com
Coupling with Mass Spectrometry (UHPLC-MS): The combination of UHPLC with mass spectrometry is a particularly powerful technique. mdpi.comelifesciences.orgelifesciences.org As compounds elute from the UHPLC column, they are directly introduced into the mass spectrometer for detection and identification. mdpi.comelifesciences.org This allows for the rapid analysis of complex mixtures and the identification of known compounds, including this compound and its analogs, based on their retention times and mass spectra. elifesciences.orgvliz.be
The following table details the chromatographic techniques used in this compound research.
| Chromatographic Technique | Principle of Separation | Application in this compound Research |
| Reversed-Phase HPLC/UHPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. mdpi.comelifesciences.org | Isolation and purification of this compound from crude extracts. mdpi.com Purity assessment of isolated samples. |
| UHPLC-MS | Combines the separation power of UHPLC with the detection and identification capabilities of MS. mdpi.comelifesciences.org | Rapid screening of extracts for the presence of this compound and its analogs. elifesciences.orgvliz.be Quantitation of this compound in biological samples. |
| Silica Gel Chromatography | Adsorption onto a polar stationary phase (silica gel). | Often used as an initial fractionation step to separate compounds based on polarity. google.com |
| Ion-Exchange Chromatography | Separation based on the charge of the molecule. | Can be used to remove charged impurities from the sample. researchgate.net |
Application of Capillary Electrophoresis for Stereochemical Determination
The determination of the stereochemistry of a chiral molecule like this compound is a critical aspect of its characterization, as different stereoisomers can have vastly different biological activities. While NMR can provide information on relative stereochemistry, Capillary Electrophoresis (CE) has emerged as a high-resolution technique for the separation of enantiomers and diastereomers. uonbi.ac.ke
CE separates charged molecules in a narrow capillary under the influence of a high electric field. tru.camdpi.com The separation is based on differences in the electrophoretic mobility of the analytes. tru.ca For the separation of neutral molecules or enantiomers, various modes of CE can be employed:
Micellar Electrokinetic Chromatography (MEKC): In this technique, a surfactant is added to the buffer to form micelles. tru.ca Chiral selectors can be added to the micelles to enable the separation of enantiomers.
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE and is used for the separation of charged molecules. mdpi.com
Capillary Electrochromatography (CEC): This hybrid technique combines aspects of both HPLC and CE, using a packed capillary to achieve high-efficiency separations.
While specific applications of CE for the stereochemical determination of this compound itself are not extensively documented in the readily available literature, the principles of the technique are well-established for the analysis of chiral compounds, including other natural products. mdpi.comresearchgate.netmst.edu For instance, CE coupled with mass spectrometry (CE-MS) has been used to study peptide stereochemistry in single cells, demonstrating its power in analyzing minute amounts of material. nih.gov This suggests that CE-based methods could be a valuable tool in future this compound research, particularly for resolving complex mixtures of stereoisomers or for analyzing samples where the amount of material is limited.
High-Throughput Screening Assays for Biological Activity Profiling
To efficiently explore the biological activities of this compound and a large number of related compounds or extracts, High-Throughput Screening (HTS) assays are employed. bmglabtech.comresearchgate.net HTS uses automation and miniaturized assay formats to rapidly test thousands of compounds for their effects in a specific biological assay. evotec.comassay.works This approach allows for the broad profiling of a compound's biological activities and the identification of "hits"—compounds that show a desired effect. bmglabtech.com
The process of HTS typically involves several stages:
Assay Development: A robust and reliable assay is developed that is amenable to automation. This could be a biochemical assay using a purified enzyme or receptor, or a cell-based assay that measures a specific cellular response. researchgate.net
Primary Screen: A large library of compounds is tested at a single concentration to identify initial hits. evotec.com For example, a library of marine extracts was screened in a phenotypic assay to identify those with anthelmintic activity, which ultimately led to the investigation of this compound. x-mol.net
Hit Confirmation: The initial hits are re-tested to confirm their activity and eliminate false positives. evotec.com
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). evotec.com
Secondary Assays: Hits are often tested in a different, or "orthogonal," assay to confirm their mechanism of action and further characterize their biological profile. evotec.com
The table below summarizes the key aspects of HTS in the context of this compound research.
| HTS Component | Description | Relevance to this compound Research |
| Assay Type | Can be biochemical (e.g., enzyme inhibition) or cell-based (e.g., cytotoxicity, receptor binding). researchgate.net | Used to identify the specific biological targets and pathways affected by this compound. |
| Compound Library | Can include pure compounds, natural product extracts, or synthetic derivatives. | Allows for the screening of this compound, its analogs, and crude extracts to discover new biological activities. |
| Automation | Use of robotics for liquid handling, plate reading, and data acquisition. bmglabtech.com | Enables the rapid and cost-effective testing of a large number of samples. |
| Data Analysis | Statistical methods are used to identify significant "hits" from the large datasets generated. assay.works | Crucial for identifying compounds with meaningful biological activity from the screening data. |
Through the systematic application of these advanced analytical and screening methodologies, researchers can continue to isolate, characterize, and evaluate the biological potential of this compound and other complex natural products.
Q & A
Q. How can researchers confirm the structural identity of dysidenin isolated from marine sponges?
- Methodological Answer : this compound’s structure is typically validated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm its halogenated tyrosine-derived backbone. High-resolution mass spectrometry (HR-MS) further corroborates molecular weight. For comparative analysis, researchers should cross-reference spectral data with published databases (e.g., MarinLit) and prior studies on Citronia sp. sponges. Contradictions in spectral interpretations can arise from solvent impurities or stereochemical variations; thus, crystallographic validation (X-ray diffraction) is recommended for absolute confirmation .
Q. What standard in vitro assays are used to evaluate this compound’s bioactivity against parasitic nematodes?
- Methodological Answer : The larval motility inhibition assay is a primary screen, where Haemonchus contortus L3 larvae are exposed to this compound (e.g., 10–100 µM) in PBS/DMSO. Motility is quantified via microscopy or automated imaging systems. Morphological changes (e.g., cuticle deformation, gut disintegration) should be documented using SEM/TEM, as shown in Figure 1 of . Positive controls (e.g., albendazole) and solvent controls (DMSO ≤1%) are critical to isolate compound-specific effects.
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Discrepancies may stem from variations in compound purity (e.g., co-isolated analogs in crude extracts), parasite strains, or assay conditions. To resolve these:
- Perform dose-response curves (IC₅₀ calculations) under standardized conditions (pH, temperature, exposure time).
- Use LC-MS to verify this compound’s stability in assay media (e.g., degradation in PBS over 24h).
- Compare results across multiple nematode models (e.g., C. elegans vs. H. contortus) to assess species-specific sensitivity.
- Replicate findings using independent synthetic or purified batches to exclude source-dependent variability .
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of treated larvae with target prediction tools (e.g., molecular docking against H. contortus β-tubulin or neurotransmitter receptors). Validate hypotheses via:
- RNA interference (RNAi) to knock down putative targets and assess resistance phenotypes.
- Fluorescent probes (e.g., BODIPY-labeled this compound analogs) to visualize subcellular localization.
- Metabolomic analysis (GC-MS/LC-MS) to identify disrupted pathways (e.g., energy metabolism or oxidative stress markers).
Contrast results with known anthelmintics to differentiate novel mechanisms .
Q. How can researchers optimize this compound’s synthetic or semi-synthetic production for functional studies?
- Methodological Answer : For scalable production:
- Use biomimetic synthesis guided by biosynthetic gene clusters (BGCs) identified in sponge metagenomes.
- Employ halogenase engineering (e.g., Streptomyces expression systems) to enhance yield of brominated/chlorinated intermediates.
- Apply HPLC-guided fractionation to isolate key intermediates and minimize byproducts.
Document synthetic routes in Supplementary Information with purity thresholds (>95%) for biological testing .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting data on this compound’s cytotoxicity in mammalian vs. parasitic cells?
- Methodological Answer :
- Conduct selectivity index (SI) calculations: . An SI >10 indicates therapeutic potential.
- Test this compound in 3D co-culture models (e.g., nematode larvae + mammalian fibroblasts) to mimic in vivo interactions.
- Analyze discrepancies using toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to identify off-target effects in mammalian systems .
Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects in complex assays?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response data. For multi-variable assays (e.g., motility + morphology), apply multivariate ANOVA (MANOVA) to assess interdependencies. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to quantify uncertainty. Open-source tools like R/Bioconductor provide reproducible pipelines for high-throughput datasets .
Experimental Replication & Validation
Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?
- Methodological Answer :
- Adhere to ARRIVE guidelines for in vitro parasitology: detail parasite origin, passage number, and culture conditions.
- Deposit raw data (e.g., motility videos, NMR spectra) in public repositories (e.g., Zenodo, Figshare).
- Collaborate with independent labs for cross-validation using blinded compound samples.
- Publish negative results (e.g., lack of activity in specific models) to mitigate publication bias .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
